2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is an organic compound featuring a unique structural framework Its core consists of an imidazole ring fused with phenyl and fluorophenyl groups, linked to a thioethanone and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone generally involves multi-step reactions:
Formation of 1-(4-fluorophenyl)-5-phenyl-1H-imidazole: Starting from substituted benzonitriles, via cyclization with appropriate reagents like ammonium acetate.
Thiol Addition: The synthesized imidazole derivative reacts with ethanethiol in the presence of catalysts such as triethylamine.
Piperidine Coupling: The final product is obtained through nucleophilic substitution with piperidine under controlled conditions.
Industrial Production Methods: For large-scale production, the synthesis pathway is optimized for yield and cost-efficiency. The industrial process involves:
Batch Reactor Systems: To ensure precise control over reaction conditions.
Purification Techniques: Such as recrystallization or chromatographic methods to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Undergoes oxidation to form sulfoxides or sulfones.
Reduction: May be reduced to form thiols or imidazole hydrogenation products.
Substitution: Reactive towards nucleophilic or electrophilic substitution, especially on the imidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine, alkyl halides, etc.
Major Products
Sulfoxides/Sulfones: Via oxidation.
Thiol Derivatives: Via reduction.
Substituted Imidazoles: Via electrophilic/nucleophilic substitution.
Scientific Research Applications
2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone serves in diverse research applications:
Chemistry: As a building block in synthesizing novel organic compounds.
Biology: Used in studying enzyme inhibitors due to its imidazole moiety.
Medicine: Investigated for its potential as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in creating specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets like enzymes or receptors:
Enzyme Inhibition: The imidazole ring can inhibit enzymes by binding to active sites.
Pathways Involved: Inhibition of specific pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with other imidazole-based compounds highlights its distinct features due to the presence of the fluorophenyl and piperidine groups.
Similar Compounds
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone: Different halogen substituent.
1-(4-fluorophenyl)-2-(1H-imidazol-2-yl)thioethanone: Lacks the piperidine moiety.
Each compound’s unique substituents confer distinctive properties and biological activities, making 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone particularly versatile and significant in research.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c23-18-9-11-19(12-10-18)26-20(17-7-3-1-4-8-17)15-24-22(26)28-16-21(27)25-13-5-2-6-14-25/h1,3-4,7-12,15H,2,5-6,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZBKRPIASNBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.